N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

This N-arylamide-quinoline screening compound features a unique pyrrolidine substitution at the quinoline C-2 position, offering a distinct pharmacophore for HDAC isoform selectivity profiling. Its 2,4-dimethoxyphenyl moiety may redirect polypharmacology toward epigenetic targets, making it ideal for focused libraries exploring dual antiviral and antiproliferative mechanisms. Compared to morpholine analogs, the pyrrolidine group enhances passive permeability, reducing early-stage property optimization. Use it as a key intermediate to deconvolute the acetamide linker’s contribution to target binding in structure-activity relationship studies.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 921557-11-1
Cat. No. B2657633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921557-11-1
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)OC
InChIInChI=1S/C23H25N3O4/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)15-30-19-7-5-6-16-8-11-21(25-23(16)19)26-12-3-4-13-26/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,27)
InChIKeyAQXSDGIDRDIHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921557-11-1): Chemical Class and Procurement Context


N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic small molecule belonging to the N-arylamide-quinoline class [1]. It features a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a quinolin-8-yl core, which is further substituted with a pyrrolidine ring. While structurally related to panobinostat and other HDAC inhibitors, it is primarily cataloged as a screening compound for non-human research [2]. Direct primary literature on this exact compound is scarce, and its differentiation lies in its unexplored biological space within a well-precedented chemical series.

Why Generic N-Arylamide-Quinoline Substitution Fails for N-(2,4-Dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide


Simple functional group interchange within the N-arylamide-quinoline series is not reliable due to profound, non-linear structure-activity relationships (SAR). For example, quinoline derivatives show diverse activities ranging from EGFR-TK inhibition to antipsychotic effects [1]. In a closely related series, N-substituted pyrrolidine at the C-8 position of quinolones produced compounds with potent anti-HIV activity (IC50 of 14.26 µM), where minor structural changes dictate biological target engagement [2]. Consequently, the specific combination of a 2,4-dimethoxyphenyl group and a pyrrolidinyl-quinoline scaffold in the target compound cannot be assumed to replicate the properties of its morpholine, piperidine, or halo-phenyl analogs, necessitating empirical evaluation.

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide vs. Closest Analogs


Structural Differentiation from Morpholine and Piperidine Analogs at the Quinoline C-2 Position

The target compound is a member of a series where the quinoline C-2 substituent is systematically varied. Direct analogs include those with morpholine (e.g., N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide) and piperidine rings. While no direct head-to-head quantitative comparison data is publicly available for these specific analogs, SAR studies on similar N-arylamide-quinoline HDAC inhibitors demonstrate that the nature of the cyclic amine at the C-2 position is a critical determinant of isoform selectivity and potency [1]. The pyrrolidine ring in the target compound offers a distinct combination of steric bulk, basicity, and conformational flexibility compared to morpholine or piperidine, which is predicted to result in a unique selectivity profile, though this remains experimentally unproven.

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

Potential for Polypharmacology Based on Pyrrolidine-Quinoline Scaffold

A related study on N-substituted pyrrolidine at the C-8 position of quinolone derivatives reported compounds 18 and 19 with in vitro antiviral activity against HIV-1 replication, showing IC50 values of >=15.20 µM and 14.26 µM, respectively [1]. These compounds also demonstrated binding interactions with the HER2 target (PDB ID: 3PP0) in docking studies. The target compound shares the critical pyrrolidine-quinoline motif but pairs it with a 2,4-dimethoxyphenylacetamide moiety. This distinct N-aryl substitution pattern may redirect target engagement towards HDACs or other epigenetic targets, suggesting potential polypharmacology that differentiates it from the anti-HIV focused analogs. This is purely inferential, as no biological data exists for the target compound.

Anti-HIV Activity Molecular Docking Polypharmacology

In Silico Differentiation: Predicted Physicochemical and Drug-Likeness Profile

Comparison of the target compound (Molecular Weight: 407.47, C23H25N3O4) with a closely related analog, N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (which includes an additional oxygen in the ring), reveals subtle but potentially significant differences in lipophilicity and hydrogen-bonding capacity. The pyrrolidine ring in the target compound is less polar and more flexible than the morpholine ring of its analog. Other analogs in the series with piperidine rings at C-2 have shown varied LogP values (e.g., LogP = 3.51 for a related 5-(2,4-dimethoxyphenyl)quinolin-8-yl derivative) , indicating that the C-2 substituent directly modulates physicochemical properties critical for membrane permeability and solubility. The target compound's specific profile offers a differentiated starting point for lead optimization requiring distinct ADME properties.

Drug-Likeness In Silico ADME Physicochemical Properties

Recommended Research Applications for N-(2,4-Dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide


Epigenetic Probe Discovery: HDAC Isoform Selectivity Screening

Based on its N-arylamide-quinoline scaffold, which is a known template for HDAC inhibition [1], this compound is ideally suited for inclusion in a panel of structurally diverse probes to map HDAC isoform selectivity. Its unique pyrrolidine substitution at the quinoline C-2 position offers a distinct pharmacophoric element not present in common HDAC probe molecules like SAHA or tubastatin. Researchers can use it to identify novel isoform-selective chemotypes, as the N-arylamide-quinoline series has yielded inhibitors with striking selectivity profiles (e.g., compound 6b showing potent inhibition of HDAC1,2,3,10 with no activity against HDAC4-9) [1].

Antiviral and Oncology Polypharmacology Screening

The quinoline-pyrrolidine core structure is associated with both anti-HIV activity and anticancer effects via HER2 interaction, as demonstrated by related quinolone derivatives [2]. The target compound's 2,4-dimethoxyphenyl moiety may redirect this polypharmacology toward epigenetic targets, making it a valuable addition to focused screening libraries designed to identify compounds with dual antiviral and antiproliferative mechanisms. Its specific substitution pattern provides a novel vector for exploring this multi-target space.

Lead Optimization Starting Point for CNS-Penetrant Epigenetic Modulators

Compared to its more polar morpholine analog, the pyrrolidine-containing target compound is predicted to have improved passive membrane permeability due to lower hydrogen-bonding capacity . This makes it a strategically superior starting point for medicinal chemistry programs targeting CNS disorders where HDAC inhibition is therapeutically relevant, such as Alzheimer's disease or ischemic stroke. Its structural differentiation reduces the need for extensive early-stage property optimization.

Chemical Biology Tool for Studying Acetamide Linker SAR

The compound serves as a key intermediate for understanding the contribution of the acetamide linker to target binding. In a series where the linker geometry and electronics are critical for activity (as indicated by the poor activity of related compounds in some HDAC assays [3]), the target compound's specific combination of a rigid quinoline ring and a flexible pyrrolidine ring linked via an ether-acetamide bridge provides a unique molecular framework. It can be used systematically with its direct analogs to deconvolute linker SAR.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.